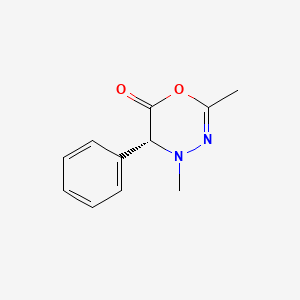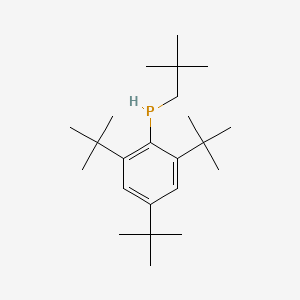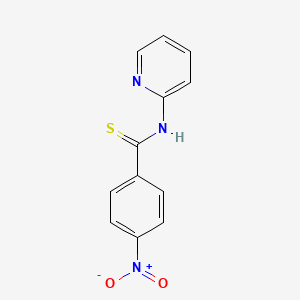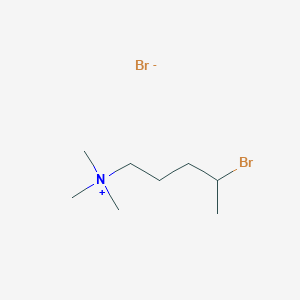
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a surfactant, catalyst, and reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-trimethylpentan-1-aminium bromide typically involves the reaction of 4-bromopentyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often obtained in high purity through multiple stages of purification, including filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-N,N,N-trimethylpentan-1-aminium bromide involves its interaction with cell membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membrane integrity, leading to increased permeability and potential cell lysis. This property makes it effective as a surfactant and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropyl)trimethylammonium bromide: This compound has a similar structure but with a shorter carbon chain.
5-Bromo-N,N,N-trimethylpentan-1-aminium bromide: This compound has a similar structure but with a different bromination position.
Uniqueness
4-Bromo-N,N,N-trimethylpentan-1-aminium bromide is unique due to its specific bromination position and carbon chain length, which confer distinct chemical and physical properties. These properties make it particularly effective in applications requiring strong surfactant and antimicrobial activity .
Eigenschaften
CAS-Nummer |
89500-00-5 |
|---|---|
Molekularformel |
C8H19Br2N |
Molekulargewicht |
289.05 g/mol |
IUPAC-Name |
4-bromopentyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C8H19BrN.BrH/c1-8(9)6-5-7-10(2,3)4;/h8H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BWGCAYQANPUCGQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC[N+](C)(C)C)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)

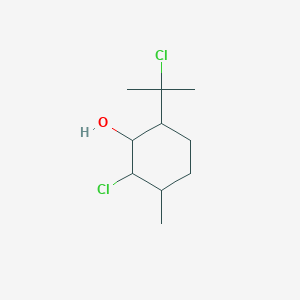
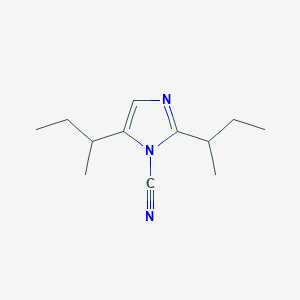

![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
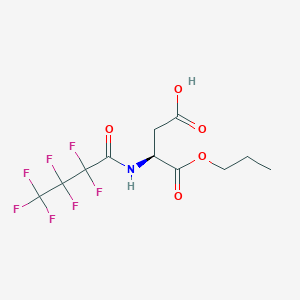
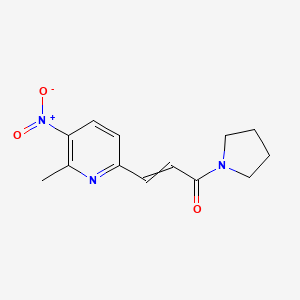
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
